

In Vitro Characterization of Danuglipron Metabolites: A Technical Guide

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Compound of Interest		
Compound Name:	Danuglipron	
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This technical guide provides a comprehensive overview of the in vitro characterization of **danuglipron**, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. The document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and signaling pathways to facilitate a deeper understanding of **danuglipron**'s metabolic fate and the potential activity of its metabolites.

Quantitative Data Summary

The following tables present the available quantitative data for **danuglipron** and its identified metabolites from in vitro studies.

Table 1: In Vitro Metabolic Stability of Danuglipron[1]

Species	Matrix	t½ (min ± SD)	Intrinsic Clearance (CLint) (µL/min/mg ± SD)
Human	Liver Microsomes (HLM)	208 ± 31	7.49
Rat	Liver Microsomes (RLM)	81 ± 16	35.57



Table 2: In Vitro GLP-1 Receptor Activity of Danuglipron

Assay	Parameter	Value
cAMP Pathway Activation	EC50	13 nM[1]
β-Arrestin 2 Recruitment	EC50	490 nM[1]
Radioligand Binding	Ki	360 nM[1]

Table 3: Identified In Vitro Metabolites of Danuglipron and Their Biotransformations[1]

Seven novel phase I and phase II metabolites of **danuglipron** have been characterized.[2] The primary biotransformation pathways include hydroxylation, O-dealkylation, and oxetane ring hydrolysis followed by acetylation and methylation.[2]

Metabolite	Biotransformation Pathway	GLP-1R Binding Affinity (Predicted)
M-1	Hydroxylation	Potentially stronger than parent compound[2]
M-2	O-dealkylation	Potentially stronger than parent compound[2]
M-3	Hydroxylation	Not specified
M-4	Hydroxylation	Not specified
M-5	Oxetane ring hydrolysis + Acetylation	Not specified
M-6	Oxetane ring hydrolysis + Methylation	Not specified
M-7	Hydroxylation	Potentially stronger than parent compound[2]

Note: The GLP-1R binding affinity of the metabolites is based on molecular docking studies and has not been experimentally confirmed.[2]



Experimental Protocols In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the methodology used to assess the metabolic stability of **danuglipron** in human and rat liver microsomes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of **danuglipron**.

Materials:

- Danuglipron
- Pooled Human Liver Microsomes (HLM)
- Pooled Rat Liver Microsomes (RLM)
- Phosphate Buffer (pH 7.4)
- NADPH regenerating system
- Acetonitrile (for reaction termination)
- Incubator (37°C)
- UHPLC-QToF-MS/MS system

Procedure:

- **Danuglipron** is incubated with either HLM or RLM in a phosphate buffer (pH 7.4) at 37°C.
- The reaction is initiated by the addition of an NADPH regenerating system.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- The reaction in each aliquot is terminated by the addition of cold acetonitrile.
- Samples are centrifuged to precipitate proteins.



- The supernatant is analyzed by UHPLC-QToF-MS/MS to quantify the remaining concentration of danuglipron.
- The natural logarithm of the percentage of remaining **danuglipron** is plotted against time to determine the elimination rate constant.
- The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the elimination rate constant.

Metabolite Identification using UHPLC-QToF-MS/MS

This protocol describes the analytical method for the identification and characterization of **danuglipron** metabolites.[2]

Objective: To identify and structurally characterize the metabolites of **danuglipron** formed in in vitro systems.

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Quadrupole Time-of-Flight (QToF) Mass Spectrometer with Electrospray Ionization (ESI)

Procedure:

- Samples from the metabolic stability assay are injected into the UHPLC system.
- Chromatographic separation of the parent drug and its metabolites is achieved on a suitable column with a gradient elution profile.
- The eluent is introduced into the ESI source of the QToF mass spectrometer.
- Mass spectrometric data is acquired in both data-dependent (DDA) and data-independent (DIA) modes to obtain high-resolution mass spectra of precursor and product ions.
- Metabolite identification is performed by comparing the mass spectra of the metabolites with that of the parent drug and by analyzing the mass shifts corresponding to specific biotransformations.



 In silico prediction tools can be used to aid in the structural elucidation of the identified metabolites.

GLP-1 Receptor Activation Assay (cAMP Assay)

This is a general protocol for determining the functional activity of compounds at the GLP-1 receptor.

Objective: To measure the potency (EC50) of a compound in activating the GLP-1R signaling pathway.

Materials:

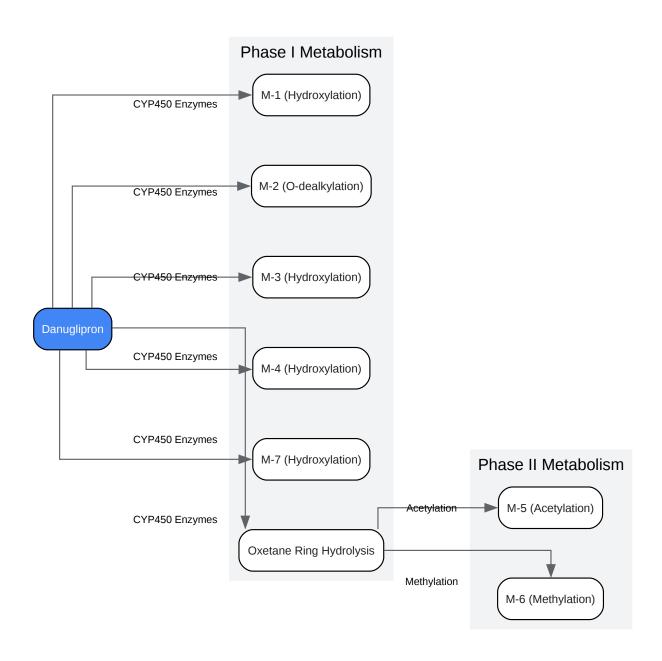
- HEK293 cells stably expressing the human GLP-1 receptor
- Test compounds (danuglipron and its metabolites)
- · Assay buffer
- cAMP assay kit (e.g., HTRF, LANCE)
- Microplate reader

Procedure:

- GLP-1R expressing cells are plated in a microtiter plate and incubated.
- The cells are then treated with increasing concentrations of the test compounds.
- The cells are incubated for a specified period to allow for G-protein-coupled receptor activation and subsequent cyclic AMP (cAMP) production.
- The amount of intracellular cAMP is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.
- The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.



Visualizations Metabolic Pathway of Danuglipron



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Caption: Proposed in vitro metabolic pathways of danuglipron.



Experimental Workflow for Metabolite Characterization

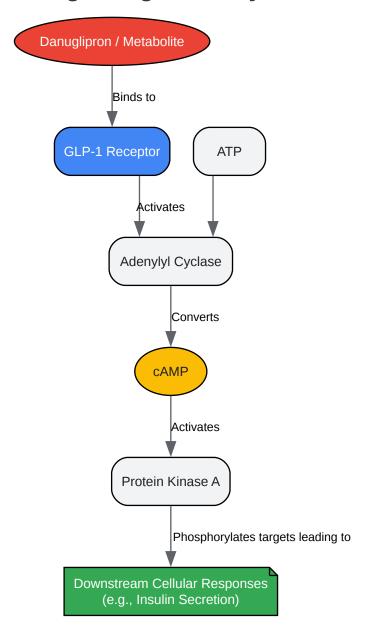


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Caption: Workflow for in vitro metabolite identification of **danuglipron**.

GLP-1 Receptor Signaling Pathway



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Caption: Simplified GLP-1 receptor signaling cascade activated by an agonist.

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